An In-depth Technical Guide to Methyl 4-methoxypyridine-2-carboxylate
An In-depth Technical Guide to Methyl 4-methoxypyridine-2-carboxylate
CAS Number: 29681-43-4
This technical guide provides a comprehensive overview of Methyl 4-methoxypyridine-2-carboxylate, a key intermediate in synthetic organic chemistry. It is intended for researchers, scientists, and professionals in the field of drug development and materials science. This document details the compound's physicochemical properties, spectroscopic data, synthesis protocols, and its role as a versatile building block.
Physicochemical Properties
Methyl 4-methoxypyridine-2-carboxylate is a white to light yellow crystalline solid.[1][2][3] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO₃ | [4][5] |
| Molecular Weight | 167.16 g/mol | [1][4] |
| CAS Number | 29681-43-4 | [6][7] |
| IUPAC Name | methyl 4-methoxypyridine-2-carboxylate | [4] |
| Synonyms | 4-Methoxypyridine-2-carboxylic Acid Methyl Ester, Methyl 4-Methoxypicolinate, 4-Methoxypicolinic Acid Methyl Ester | [2][3][4] |
| Melting Point | 50.0 to 54.0 °C | [2][3] |
| Boiling Point | 280.4 °C at 760 mmHg | [] |
| Density | 1.156 g/cm³ | [] |
| InChI Key | OJDKENGKKYVJLY-UHFFFAOYSA-N | [1][4][] |
| SMILES | COC1=CC(=NC=C1)C(=O)OC | [4] |
| Appearance | White to Light yellow powder to crystal | [2][3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of Methyl 4-methoxypyridine-2-carboxylate. The following table summarizes its characteristic spectral data.
| Spectroscopy | Data | Reference |
| ¹H NMR (360 MHz, CDCl₃) | δH 3.91 (3H, s), 4.02 (3H, s), 6.98 (1H, dd, J 3 and 6), 7.67 (1H, d, J 3), 8.54 (1H, d, J 6) | [1] |
| Infrared (IR) Spectra | ATR-Neat spectra are available and have been recorded on a Bruker Tensor 27 FT-IR instrument. | [4] |
| Raman Spectra | FT-Raman spectra are available and have been recorded on a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. | [4] |
Synthesis Protocols
The synthesis of Methyl 4-methoxypyridine-2-carboxylate can be achieved through various methods. Below are detailed experimental protocols from the literature.
Protocol 1: From 4-Chloropyridine-2-carboxylic acid methyl ester hydrochloride
This protocol involves the nucleophilic substitution of a chloro group with a methoxy group.
Experimental Procedure:
-
Dissolve 4-Chloropyridine-2-carboxylic acid methyl ester hydrochloride (25 g, 0.12 mol) in methanol (200 ml).
-
Heat the solution at reflux for 66 hours.
-
Evaporate the solvent under reduced pressure.
-
Partition the residue between dichloromethane and a saturated sodium hydrogencarbonate solution.
-
Separate the organic layer, wash it with brine, and dry it over sodium sulphate.
-
Concentrate the organic layer to yield Methyl 4-methoxypyridine-2-carboxylate (17.6 g, 88% yield) as a yellow crystalline solid.[1]
Caption: Synthesis workflow for Protocol 1.
Protocol 2: From 2-Pyridinecarboxylic acid
This multi-step synthesis involves chlorination followed by esterification and methoxylation.
Experimental Procedure:
-
Add 2-Pyridinecarboxylic acid (9.92g, 80.7mmol) and sodium bromide (0.90g, 8.7mmol) to thionyl chloride (70mL).
-
Heat the mixture under reflux for 16 hours.
-
Concentrate the reaction mixture under vacuum and cool to 0°C.
-
Carefully add methanol (30mL) and heat the reaction under reflux for 36 hours.
-
Remove the solvent under vacuum.
-
Dissolve the residue in CH₂Cl₂ (100mL) and add sodium carbonate (12.8g, 121mmol). Stir for 3 hours.
-
Add water (100mL) and extract with CH₂Cl₂ (5x50mL).
-
Combine the organic extracts, dry over MgSO₄, and concentrate under vacuum.
-
Purify the crude residue by flash chromatography (SiO₂) to obtain Methyl 4-methoxypyridine-2-carboxylate as white needle-like crystals (9.03g, 67% yield).[9]
Applications in Research and Development
Methyl 4-methoxypyridine-2-carboxylate is a valuable intermediate in the synthesis of more complex molecules. Its primary application lies in its use as a building block for substituted terpyridine ligands, which are utilized in protein purification.[10] While this specific compound does not have widely reported direct biological activities, the pyridine core is a common scaffold in medicinal chemistry. Related quinoline derivatives have shown potential as antioxidant, anticancer, and antimicrobial agents, suggesting that derivatives of Methyl 4-methoxypyridine-2-carboxylate could be explored for similar therapeutic applications.[11]
Caption: Role as a chemical intermediate.
Safety and Handling
Methyl 4-methoxypyridine-2-carboxylate is associated with certain hazards and should be handled with appropriate safety precautions.
-
Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).[4] May cause respiratory irritation (H335).[4]
-
Precautionary Measures: Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection. In case of contact with skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes.
For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[7]
References
- 1. Synthesis routes of Methyl 4-methoxypyridine-2-carboxylate [benchchem.com]
- 2. Methyl 4-Methoxypyridine-2-carboxylate | 29681-43-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Methyl 4-Methoxypyridine-2-carboxylate | 29681-43-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Methyl 4-methoxypyridine-2-carboxylate | C8H9NO3 | CID 1519345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. fishersci.com [fishersci.com]
- 9. Page loading... [wap.guidechem.com]
- 10. 4-METHOXY-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 29681-43-4 [chemicalbook.com]
- 11. Buy Methyl 2-methoxyquinoline-4-carboxylate | 115801-85-9 [smolecule.com]
